デキサメタゾンイソニコチネート

概要

説明

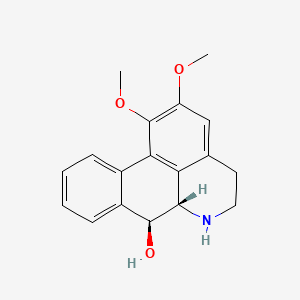

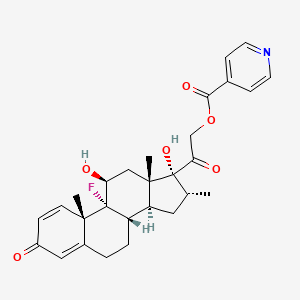

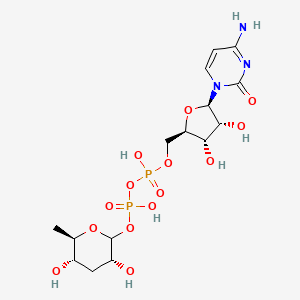

デキサメタゾンイソニコチネート: は、強力な抗炎症作用と抗アレルギー作用を持つ合成グルココルチコイドです。免疫応答を調節し、炎症を軽減する能力があるため、さまざまな医療用途で一般的に使用されています。 この化合物は、経口、吸入、局所、および非経口で投与することができます .

科学的研究の応用

Chemistry: In chemistry, dexamethasone isonicotinate is used as a model compound to study the reactivity and stability of glucocorticoid esters. It is also employed in the synthesis of novel glucocorticoid derivatives with enhanced therapeutic properties .

Biology: In biological research, dexamethasone isonicotinate is used to investigate the mechanisms of glucocorticoid action and their effects on cellular processes. It is also used in studies related to inflammation, immune response, and cell signaling .

Medicine: Medically, dexamethasone isonicotinate is used to treat various inflammatory and allergic conditions. It is also used in the management of autoimmune diseases and as an adjunct therapy in cancer treatment .

Industry: In the pharmaceutical industry, dexamethasone isonicotinate is used in the formulation of various drug products. It is also employed in the development of drug delivery systems to enhance the bioavailability and therapeutic efficacy of glucocorticoids .

作用機序

デキサメタゾンイソニコチネートは、核レセプターの一種である、グルココルチコイドレセプターに結合することでその作用を発揮します。結合すると、レセプター-リガンド複合体は核に移行し、そこで標的遺伝子の転写を調節します。 これにより、プロ炎症性サイトカインの抑制と抗炎症性タンパク質の誘導につながります .

分子標的と経路:

グルココルチコイドレセプター: デキサメタゾンイソニコチネートの主な標的です。

NF-κB経路: NF-κB経路の阻害は、プロ炎症性遺伝子の発現を低下させます。

MAPK経路: MAPK経路の調節は、細胞増殖とアポトーシスに影響を与えます.

類似の化合物との比較

類似の化合物:

デキサメタゾン: 類似の抗炎症作用を持つ、密接に関連したグルココルチコイドです。

プレドニゾロン: 炎症性疾患の治療に使用される別のグルココルチコイドです。

ヒドロコルチゾン: より幅広い用途を持つ、天然のグルココルチコイド

独自性: デキサメタゾンイソニコチネートは、イソニコチン酸とのエステル結合によってユニークであり、親油性を高め、さまざまな投与経路を可能にします。 この修飾は、薬物動態と薬力学にも影響を与え、研究と臨床の両方で貴重な化合物となっています .

生化学分析

Biochemical Properties

Dexamethasone isonicotinate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of phospholipase A2, which reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, dexamethasone isonicotinate interacts with glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses .

Cellular Effects

Dexamethasone isonicotinate affects various types of cells and cellular processes. It has been shown to induce apoptosis in multiple myeloma cells by down-regulating nuclear factor-κB activity and activating caspase-9 through the release of second mitochondria-derived activator of caspase . In T cells, dexamethasone isonicotinate upregulates CTLA-4 mRNA and protein, blocking CD28-mediated cell cycle entry and differentiation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced immune responses and inflammation .

Molecular Mechanism

The molecular mechanism of dexamethasone isonicotinate involves binding to glucocorticoid receptors, which then translocate to the nucleus and modulate gene expression . This interaction leads to the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes. Dexamethasone isonicotinate also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators . Additionally, it can induce apoptosis in certain cell types by activating caspases and down-regulating anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dexamethasone isonicotinate can change over time. It has been observed that prolonged exposure to dexamethasone isonicotinate is required to achieve maximum levels of apoptotic markers along with increased caspase-3 activation and DNA fragmentation . The stability and degradation of dexamethasone isonicotinate in laboratory settings are crucial factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of dexamethasone isonicotinate vary with different dosages in animal models. High doses of dexamethasone isonicotinate can lead to excitotoxic cell death and oxidative injury in animals with neurologic disease . In rats, oral administration of dexamethasone isonicotinate at doses up to 100 μg/kg bw/day for 90 days resulted in thymus involution and morphological changes in the adrenal gland . The compound’s effects are dose-dependent, with higher doses potentially causing more severe side effects .

Metabolic Pathways

Dexamethasone isonicotinate is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which 6-hydroxylates dexamethasone to 6α- and 6β-hydroxydexamethasone . Additionally, dexamethasone isonicotinate can be reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and converted back to dexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 1 .

Transport and Distribution

Dexamethasone isonicotinate is transported and distributed within cells and tissues through various mechanisms. It can be administered orally, by inhalation, topically, and parenterally, allowing it to reach different tissues . The compound’s unintended mineralocorticoid action may cause salt and water retention, affecting its distribution within the body . Additionally, dexamethasone isonicotinate interacts with transporters and binding proteins that influence its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of dexamethasone isonicotinate is crucial for its activity and function. Upon binding to glucocorticoid receptors, dexamethasone isonicotinate translocates to the nucleus, where it modulates gene expression . This nuclear localization is essential for its anti-inflammatory and immunosuppressive effects. Additionally, dexamethasone isonicotinate may interact with other subcellular compartments, such as mitochondria, to induce apoptosis in certain cell types .

準備方法

合成経路と反応条件: デキサメタゾンイソニコチネートは、デキサメタゾンとイソニコチン酸のエステル化によって合成されます。反応は通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を使用して、エステル結合の形成を促進します。 反応は、エステル結合の加水分解を防ぐために、無水条件下で行われます .

工業生産方法: デキサメタゾンイソニコチネートの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、大型反応器の使用と反応条件の精密な制御が含まれており、最終製品の高収率と純度が保証されます。 クロマトグラフィーや分光法などの品質管理対策が採用され、合成を監視し、製品の一貫性を確保しています .

化学反応の分析

反応の種類: デキサメタゾンイソニコチネートは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、さまざまな代謝産物を生成します。

還元: 還元反応は、分子上の官能基を変えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、薬理学的性質が変化した、さまざまなデキサメタゾン誘導体が含まれます。 これらの誘導体は、構造活性相関を研究し、新しい治療薬を開発するために使用することができます .

科学研究への応用

化学: 化学では、デキサメタゾンイソニコチネートは、グルココルチコイドエステルの反応性と安定性を研究するためのモデル化合物として使用されます。 また、治療特性が向上した、新規グルココルチコイド誘導体の合成にも使用されています .

生物学: 生物学的研究では、デキサメタゾンイソニコチネートは、グルココルチコイドの作用機序とその細胞プロセスへの影響を調査するために使用されます。 炎症、免疫応答、細胞シグナル伝達に関する研究にも使用されています .

医学: 医療では、デキサメタゾンイソニコチネートは、さまざまな炎症性疾患やアレルギー性疾患の治療に使用されます。 また、自己免疫疾患の治療や、がん治療の補助療法にも使用されています .

産業: 製薬業界では、デキサメタゾンイソニコチネートは、さまざまな医薬品製品の製剤に使用されます。 また、グルココルチコイドのバイオアベイラビリティと治療効果を高める、薬物送達システムの開発にも使用されています .

類似化合物との比較

Dexamethasone: A closely related glucocorticoid with similar anti-inflammatory properties.

Prednisolone: Another glucocorticoid used in the treatment of inflammatory conditions.

Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications

Uniqueness: Dexamethasone isonicotinate is unique due to its ester linkage with isonicotinic acid, which enhances its lipophilicity and allows for different routes of administration. This modification also affects its pharmacokinetics and pharmacodynamics, making it a valuable compound in both research and clinical settings .

特性

IUPAC Name |

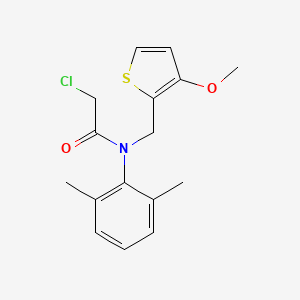

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FNO6/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTXJHAJMDGOFI-NJLPOHDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057690 | |

| Record name | Dexamethasone isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2265-64-7 | |

| Record name | Dexamethasone 21-isonicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone isonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone isonicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexamethasone isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE ISONICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LGC0BOA71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dexamethasone isonicotinate exert its anti-inflammatory effects?

A1: While the provided research focuses on the clinical applications of dexamethasone isonicotinate, it's important to note that, like other corticosteroids, it primarily acts by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing the transcription of various genes involved in the inflammatory response. [, ] This typically leads to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory factors.

Q2: What is the molecular formula and weight of dexamethasone isonicotinate?

A2: While the provided research does not explicitly state the molecular formula and weight of dexamethasone isonicotinate, it is a dexamethasone ester. Based on its structure, we can deduce its molecular formula to be C28H33NO6 and its molecular weight to be 479.57 g/mol.

Q3: Does dexamethasone isonicotinate possess any known catalytic properties?

A3: Dexamethasone isonicotinate is not known to exhibit catalytic properties. Its primary mode of action involves binding to glucocorticoid receptors and modulating gene expression, not catalyzing chemical reactions.

Q4: Have there been any computational studies on dexamethasone isonicotinate?

A4: The provided research primarily focuses on clinical studies and doesn't delve into computational modeling or QSAR studies for dexamethasone isonicotinate.

Q5: How do structural modifications of dexamethasone isonicotinate affect its activity?

A5: The research does not offer specific insights into the SAR of dexamethasone isonicotinate or how structural modifications impact its activity, potency, or selectivity.

Q6: What are the SHE regulations surrounding dexamethasone isonicotinate?

A6: The provided research predates contemporary SHE regulations and focuses on clinical observations and efficacy. Current SHE guidelines would need to be consulted for updated information.

Q7: What is known about the absorption, distribution, metabolism, and excretion of dexamethasone isonicotinate?

A7: While the research highlights its efficacy in asthma, [, , , , , , , , , , , , , , , ] it doesn't provide detailed insights into the specific ADME processes of dexamethasone isonicotinate.

Q8: What in vivo models have been used to study dexamethasone isonicotinate's effects on asthma?

A8: Research mentions the use of toluene diisocyanate (TDI)-sensitized subjects to induce asthmatic reactions in a controlled laboratory setting. [, ] These studies investigated the drug's ability to inhibit both early and late asthmatic responses, providing valuable insights into its in vivo efficacy.

Q9: Are there known cases of resistance to dexamethasone isonicotinate?

A9: The research primarily focuses on its short-term efficacy and doesn't delve into potential long-term resistance mechanisms.

Q10: What are the potential long-term effects of dexamethasone isonicotinate use?

A10: Although the research mentions the possibility of side effects, [, , , ] it doesn't offer a comprehensive analysis of potential long-term effects associated with dexamethasone isonicotinate use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,4a-dimethyl-5,6,7,7a-tetrahydro-2H-cyclopenta[b]pyridin-4-yl)phenol](/img/structure/B1200009.png)